N'-(1-methyl-4-piperidinylidene)isonicotinohydrazide
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Overview
Description
N'-(1-methyl-4-piperidinylidene)isonicotinohydrazide is a chemical compound synthesized through specific reactions. Its significance lies in its molecular structure and chemical properties, which make it relevant in various scientific contexts.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, a related compound, Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, was synthesized through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol (Afzal et al., 2012).
Molecular Structure Analysis
The structure of these compounds is usually established using various spectroscopic methods. For example, IR, 1H-NMR, 13C-NMR, and mass spectral data were used for the structural determination of similar compounds (Afzal et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often lead to the formation of compounds with significant bioactivity. For instance, piperidine derivatives have been evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating their potential in various biological applications (Sugimoto et al., 1990).
properties
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-16-8-4-11(5-9-16)14-15-12(17)10-2-6-13-7-3-10/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXCAAXPGAHUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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